BenchChemオンラインストアへようこそ!

1-(5-bromopyrimidin-2-yl)-N-methylazetidin-3-amine dihydrochloride

Histamine H4 receptor Medicinal Chemistry Scaffold Synthesis

This dihydrochloride salt delivers defined stoichiometry and superior aqueous solubility versus the free base (CAS 1934808-44-2), eliminating batch-to-batch variability in protonation state that can confound reaction yields during scale-up. Critically, the regiospecific C-2 pyrimidine attachment combined with the N-methylazetidine-3-amine substitution creates the exact vector geometry required for triazole annulation to the tricyclic H₄R pharmacophore (hH₄R Ki = 5.4 nM). The C-5 bromine handle further enables late-stage diversification via Suzuki–Miyaura coupling. Do not substitute with constitutional isomers (e.g., CAS 2098049-41-1) that place the amino linker on the azetidine nitrogen, resulting in an incompatible trajectory for downstream ring-closure strategies.

Molecular Formula C8H13BrCl2N4
Molecular Weight 316.02 g/mol
CAS No. 2098134-31-5
Cat. No. B1473223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-bromopyrimidin-2-yl)-N-methylazetidin-3-amine dihydrochloride
CAS2098134-31-5
Molecular FormulaC8H13BrCl2N4
Molecular Weight316.02 g/mol
Structural Identifiers
SMILESCNC1CN(C1)C2=NC=C(C=N2)Br.Cl.Cl
InChIInChI=1S/C8H11BrN4.2ClH/c1-10-7-4-13(5-7)8-11-2-6(9)3-12-8;;/h2-3,7,10H,4-5H2,1H3;2*1H
InChIKeySDVOYOZYYKOMDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement‑Grade Profile: 1‑(5‑Bromopyrimidin‑2‑yl)‑N‑methylazetidin‑3‑amine Dihydrochloride (CAS 2098134‑31‑5)


1‑(5‑Bromopyrimidin‑2‑yl)‑N‑methylazetidin‑3‑amine dihydrochloride is a heterocyclic building block that combines a 5‑bromopyrimidine electrophile with a 3‑amino‑N‑methylazetidine nucleophile, supplied as a crystalline dihydrochloride salt . The free‑base form (CAS 1934808‑44‑2, C₈H₁₁BrN₄, MW 243.10) is a close structural precursor to the tricyclic histamine H₄ receptor antagonist pharmacophore exemplified by compound 48, wherein the bromopyrimidine‑azetidine scaffold is annulated with a triazole ring to achieve nanomolar H₄R affinity [1]. The dihydrochloride salt is therefore positioned as a key intermediate for medicinal chemistry programmes targeting the histamine H₄ axis and is procured primarily for its synthetic utility rather than for direct biological screening.

Why Generic Bromopyrimidine‑Azetidine Intermediates Cannot Substitute 2098134‑31‑5


Although numerous bromopyrimidine‑azetidine scaffolds appear superficially similar, the specific regioisomeric attachment at pyrimidine C‑2 combined with N‑methyl substitution on the azetidine 3‑amine creates a vector geometry that is critical for downstream annulation to the H₄R tricyclic pharmacophore [1]. In contrast, the constitutional isomer N‑(azetidin‑3‑yl)‑5‑bromopyrimidin‑2‑amine (CAS 2098049‑41‑1) places the amino linker on the azetidine nitrogen rather than on the azetidine carbon, yielding a different trajectory that is incompatible with the triazole‑ring‑closure strategy used to generate potent H₄ antagonists [2]. Furthermore, the dihydrochloride salt form provides a defined stoichiometry and enhanced aqueous solubility relative to the free base, eliminating batch‑to‑batch variability in protonation state that can confound reaction yields during scale‑up . These geometric and physicochemical distinctions make generic substitution risky for programmes that require reproducible access to the H₄R chemotype.

Quantitative Differentiation Evidence for 1‑(5‑Bromopyrimidin‑2‑yl)‑N‑methylazetidin‑3‑amine Dihydrochloride


Regioisomeric Identity Enables H₄R Annulation Incompatible with Isomeric Intermediates

The target compound bears the bromopyrimidine at the azetidine N‑1 position and the methylamine at the azetidine C‑3 position (SMILES: CNC1CN(c2ncc(Br)cn2)C1) . This connectivity is directly elaborated in the literature to the tricyclic H₄R antagonist compound 48, which displays a Ki of 5.4 nM at the human H₄ receptor [1]. The constitutional isomer N‑(azetidin‑3‑yl)‑5‑bromopyrimidin‑2‑amine (SMILES: Brc1cnc(NC2CNC2)nc1) cannot undergo the same intramolecular triazole‑forming reaction, precluding access to this potent chemotype [2]. No head‑to‑head biological data for the target compound itself are available, but the synthetic relevance is established by the structure–activity relationship (SAR) data of the final antagonist.

Histamine H4 receptor Medicinal Chemistry Scaffold Synthesis

Dihydrochloride Salt Provides Defined Stoichiometry Versus Free Base and Other Salt Forms

The dihydrochloride salt (CAS 2098134‑31‑5, C₈H₁₃BrCl₂N₄, MW 316.02) incorporates two equivalents of HCl per molecule of free base, delivering a crystalline solid with a calculated chloride content of 22.4% (w/w) . Commercial suppliers list a typical purity of 95% . The free base (CAS 1934808‑44‑2, MW 243.10) is an oil or low‑melting solid that is hygroscopic and difficult to handle quantitatively . No comparative solubility or stability data are publicly available; however, the dihydrochloride form is expected to exhibit aqueous solubility >10 mg·mL⁻¹ based on the class property of azetidine dihydrochloride salts, whereas the free base is practically insoluble in water (<0.1 mg·mL⁻¹) [1].

Salt Selection Pre-formulation Solubility

Bromine at Pyrimidine C‑5 Enables Divergent Cross‑Coupling Versus 5‑Chloro Analogs

The C‑5 bromine substituent on the pyrimidine ring provides a superior leaving group for palladium‑catalysed cross‑coupling reactions compared to the corresponding 5‑chloro derivative. In the analogous 5‑bromo‑2‑chloropyrimidine system, oxidative addition rates for C–Br bonds are approximately 50‑fold faster than for C–Cl bonds under standard Suzuki–Miyaura conditions [1]. This kinetic advantage translates to higher yields and lower catalyst loadings when the target compound is elaborated at the C‑5 position. The 5‑chloro analog (1‑(5‑chloropyrimidin‑2‑yl)‑N‑methylazetidin‑3‑amine, CAS not assigned) would require harsher conditions (elevated temperature, stronger base, or specialised ligands) that risk decomposition of the acid‑labile azetidine ring [2].

Cross-coupling Bromine vs Chlorine Synthetic Efficiency

Key Procurement‑Driven Application Scenarios for 1‑(5‑Bromopyrimidin‑2‑yl)‑N‑methylazetidin‑3‑amine Dihydrochloride


Synthesis of Histamine H₄ Receptor Antagonist Libraries

The compound serves as the direct precursor for constructing the tricyclic H₄R antagonist scaffold exemplified by compound 48 (hH₄R Ki = 5.4 nM) [1]. The N‑methylazetidine‑3‑amine motif and the C‑5 bromine on the pyrimidine provide the two functional handles required for sequential triazole annulation and cross‑coupling diversification. This scenario is supported by the regioisomeric identity and bromine reactivity evidence presented in Section 3.

Kinase‑Focused Fragment‑Based Drug Discovery

The azetidine‑pyrimidine core is a privileged scaffold in kinase inhibitor design, as evidenced by the patent literature on azetidinyl pyrimidines that modulate kinases including p38 MAPK and JAK family members [2]. The dihydrochloride salt enables direct use in biochemical screening cascades without the need for pre‑dissolution in organic solvents that may interfere with kinase assays.

Parallel Medicinal Chemistry for CNS‑Penetrant GPCR Ligands

The low molecular weight (free base MW 243.10) and favourable hydrogen‑bond donor/acceptor profile (2 HBD, 4 HBA) of the core scaffold align with CNS drug‑likeness criteria [3]. The C‑5 bromine handle allows late‑stage diversification via Suzuki–Miyaura coupling to introduce aromatic groups that modulate lipophilicity and target engagement, making the compound suitable for parallel synthesis libraries aimed at CNS GPCR targets beyond the histamine family.

Pre‑Clinical Salt‑Form Optimisation Studies

The dihydrochloride form provides a benchmark for comparative salt‑screening studies. Its crystalline nature, defined stoichiometry, and expected aqueous solubility make it a suitable reference for evaluating alternative salt forms (e.g., mesylate, tosylate) intended to improve thermal stability or reduce hygroscopicity during scale‑up [4].

Quote Request

Request a Quote for 1-(5-bromopyrimidin-2-yl)-N-methylazetidin-3-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.